![molecular formula C12H9N3OS B2947875 N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide CAS No. 2034338-79-7](/img/structure/B2947875.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide
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Overview
Description
“N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It’s also related to the pyrazolo [1,5-a]pyrimidines, which are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of related compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo [1,5-a]pyridin-3-yl)pyridazinones .Chemical Reactions Analysis
The chemical reactions involving related compounds like pyrazolo thieno [2,3-e]pyrimidin-5 (4H)-ones intermediates synthesized involve halogenation, reduction, and alkylation reactions . The results differed depending on the function/group bound at position 3 .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has been conducted on the synthesis of pyrazolopyridine derivatives, including compounds structurally related to N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide. These studies have shown that derivatives possessing the carboxamide group exhibit moderate to good antibacterial activity against various bacterial strains, including Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).
Antitubercular Agents
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as new anti-Mycobacterium tuberculosis agents. These compounds exhibit promising in vitro potency with nanomolar MIC values against both drug-susceptible and multidrug-resistant Mtb strains. One of the compounds significantly reduced bacterial burden in an infected mouse model, highlighting its potential as a lead compound for antitubercular drug discovery (Tang et al., 2015).
Antiviral Activity
The antiviral activities of these compounds have also been explored, particularly against SARS-CoV, the coronavirus responsible for SARS. Derivatives of thiophene-3-carboxamide have been found to inhibit the 3C-like protease of the virus, suggesting a potential route for the development of new antiviral drugs (El-All et al., 2016).
Anticancer and Anti-inflammatory Properties
Furthermore, novel pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents for cancer treatment and as anti-inflammatory compounds (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known to have a high impact in medicinal chemistry . They have been identified as strategic compounds for optical applications and have shown significant inhibitory activity . .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type) .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological activities, such as anti-inflammatory, analgesic, antipyretic, antitumor, antiviral .
Result of Action
Pyrazolo[1,5-a]pyrimidines have shown significant inhibitory activity .
Action Environment
It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties .
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1-8H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYMBBUNRFLYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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